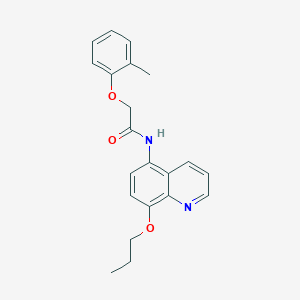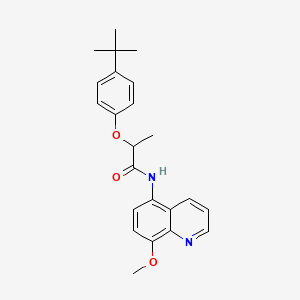
4-(1H-tetrazol-1-yl)phenyl 2-(2-fluorophenoxy)butanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1H-1,2,3,4-Tetrazol-1-yl)phenyl 2-(2-fluorophenoxy)butanoate is a complex organic compound that features a tetrazole ring and a fluorophenoxy butanoate moiety. Tetrazoles are known for their diverse applications in medicinal chemistry, material science, and as intermediates in organic synthesis . The presence of the tetrazole ring imparts unique chemical properties to the compound, making it valuable for various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-1,2,3,4-tetrazol-1-yl)phenyl 2-(2-fluorophenoxy)butanoate typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an aromatic nitrile with sodium azide in the presence of a catalyst such as zinc salts.
Esterification: The next step involves the esterification of the tetrazole derivative with 2-(2-fluorophenoxy)butanoic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of environmentally benign solvents and reagents to ensure sustainability and cost-effectiveness .
Analyse Chemischer Reaktionen
Types of Reactions
4-(1H-1,2,3,4-Tetrazol-1-yl)phenyl 2-(2-fluorophenoxy)butanoate undergoes various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can be carried out to modify the tetrazole ring or the ester moiety.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring or the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tetrazole oxides, while reduction can produce reduced tetrazole derivatives .
Wissenschaftliche Forschungsanwendungen
4-(1H-1,2,3,4-Tetrazol-1-yl)phenyl 2-(2-fluorophenoxy)butanoate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: The compound is utilized in the development of advanced materials, including polymers and coatings.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular processes.
Industrial Applications: The compound is employed in the synthesis of agrochemicals, dyes, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-(1H-1,2,3,4-tetrazol-1-yl)phenyl 2-(2-fluorophenoxy)butanoate involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing it to bind to enzyme active sites and inhibit their activity. The fluorophenoxy butanoate moiety enhances the compound’s lipophilicity, facilitating its penetration through cell membranes and interaction with intracellular targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Substituted Tetrazoles: These compounds share the tetrazole ring but differ in the substituents attached to the ring.
Fluorophenoxy Derivatives: Compounds with similar fluorophenoxy groups but different ester or amide linkages.
Uniqueness
4-(1H-1,2,3,4-Tetrazol-1-yl)phenyl 2-(2-fluorophenoxy)butanoate is unique due to the combination of the tetrazole ring and the fluorophenoxy butanoate moiety. This dual functionality imparts distinct chemical and biological properties, making it valuable for diverse applications .
Eigenschaften
Molekularformel |
C17H15FN4O3 |
|---|---|
Molekulargewicht |
342.32 g/mol |
IUPAC-Name |
[4-(tetrazol-1-yl)phenyl] 2-(2-fluorophenoxy)butanoate |
InChI |
InChI=1S/C17H15FN4O3/c1-2-15(25-16-6-4-3-5-14(16)18)17(23)24-13-9-7-12(8-10-13)22-11-19-20-21-22/h3-11,15H,2H2,1H3 |
InChI-Schlüssel |
HIEVZFGOBDOFOM-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C(=O)OC1=CC=C(C=C1)N2C=NN=N2)OC3=CC=CC=C3F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{2-[8,9-Dimethyl-2-(3-methylphenyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-7-YL]ethyl}-2-ethoxyphenyl ethyl ether](/img/structure/B11329550.png)
![N-[4-(dimethylamino)benzyl]-6,8-dimethyl-4-oxo-N-(pyridin-2-yl)-4H-chromene-2-carboxamide](/img/structure/B11329555.png)
![N-(4-chlorophenyl)-2-{[3-cyano-6-(furan-2-yl)pyridin-2-yl]sulfanyl}acetamide](/img/structure/B11329558.png)
![N,N-dibenzyl-1-[(2-fluorobenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11329561.png)
![Ethyl 5-cyano-4-(furan-2-yl)-6-[(2-oxo-2-propoxyethyl)sulfanyl]-2-phenyl-1,4-dihydropyridine-3-carboxylate](/img/structure/B11329564.png)
![5-(piperazin-1-yl)-2-[(E)-2-(thiophen-2-yl)ethenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B11329567.png)

![N-[2-(4-ethoxy-3-methoxyphenyl)-2-(1H-indol-3-yl)ethyl]benzamide](/img/structure/B11329575.png)
![5-(3-bromophenyl)-6-(3-hydroxyphenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B11329577.png)
![7-Chloro-1-(4-methylphenyl)-2-[3-(morpholin-4-yl)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11329584.png)

![1-[(4-fluorobenzyl)sulfonyl]-N-{2-[(2-methylpropyl)carbamoyl]phenyl}piperidine-4-carboxamide](/img/structure/B11329604.png)
![3-(4-fluorophenyl)-N-(4-methoxyphenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B11329609.png)
![8-(4-fluorophenyl)-10-(furan-2-yl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one](/img/structure/B11329617.png)
